molecular formula C6H5ClN4 B2776889 6-Chloroimidazo[1,2-a]pyrazin-8-amine CAS No. 1780558-43-1

6-Chloroimidazo[1,2-a]pyrazin-8-amine

Cat. No. B2776889
CAS RN: 1780558-43-1
M. Wt: 168.58
InChI Key: VATNSZUNDBIBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroimidazo[1,2-a]pyrazin-8-amine is a chemical compound with the CAS Number: 1780558-43-1 . It has a molecular weight of 168.59 and is typically in powder form .


Molecular Structure Analysis

The InChI code for 6-Chloroimidazo[1,2-a]pyrazin-8-amine is 1S/C6H5ClN4/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H, (H2,8,10) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis Techniques and Kinase Inhibition

  • Convergent and Streamlined Synthesis : A convergent and streamlined synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives, possessing VEGFR-2 kinase inhibitory activity, was achieved. This synthesis utilizes a synthetic strategy based on an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine, demonstrating the compound's potential in medicinal chemistry (Ishimoto et al., 2013).

Antimicrobial Applications

  • Antimicrobial Activity of Derivatives : Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized via green chemistry approaches exhibited promising antimicrobial activity. This suggests the compound’s utility in developing new antimicrobials (Jyothi & Madhavi, 2019).

Protein Tyrosine Kinase Inhibition

  • Brk/PTK6 Inhibitors : Substituted imidazo[1,2-a]pyrazin-8-amines were discovered as novel inhibitors of the breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), providing insights into the exploration of Brk as an oncology target (Zeng et al., 2011).

Multicomponent Reactions for Kinase Inhibitors

  • Groebke Multicomponent Reaction : Utilizing an isocyanide-based multicomponent reaction followed by nucleophilic aromatic substitution, 3,8-diaminoimidazo[1,2-a]pyrazines were synthesized. These compounds showed potential as kinase inhibitors, highlighting the versatility of imidazo[1,2-a]pyrazine scaffolds (Guasconi et al., 2011).

Biological Activity and Enzyme Inhibition

  • Acetylcholinesterase Inhibitors : Pyrazino[1,2-a]indoles fused with various heterocycles, synthesized via domino reactions, exhibited significant inhibitory activity against acetylcholinesterase (AChE). This underscores the chemical's potential in addressing diseases associated with AChE malfunction (Ashram et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 6-Chloroimidazo[1,2-a]pyrazin-8-amine are currently unknown. This compound belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring

Biochemical Pathways

The biochemical pathways affected by 6-Chloroimidazo[1,2-a]pyrazin-8-amine are currently unknown. Given its structural class, it may be involved in the modulation of various biochemical pathways associated with imidazopyrazines

properties

IUPAC Name

6-chloroimidazo[1,2-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATNSZUNDBIBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[1,2-a]pyrazin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.